Rubitecan
Description
This compound is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. this compound binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
RN refers to (+-)-isomer; anti-HIV agent; DNA Topoisomerases, Type I inhibito
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046752 | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-42-0 | |
| Record name | 9-Nitrocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubitecan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubitecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rubitecan: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubitecan, a semi-synthetic derivative of camptothecin, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its signaling pathway and experimental workflows.
Chemical Properties and Structure
This compound, also known as 9-nitrocamptothecin, is a yellow, crystalline solid.[4] Its chemical structure is characterized by a pentacyclic ring system, which includes a pyrano-indolizino-quinoline core, a hydroxyl group, and a nitro group at the 9-position.[5] The presence of the nitro group enhances its anti-tumor activity compared to the parent compound, camptothecin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N₃O₆ | [6] |
| Molecular Weight | 393.35 g/mol | [6] |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [5] |
| CAS Number | 91421-42-0 | [5] |
| Melting Point | 268 °C | [4] |
| Appearance | Off-white to yellow powder | [4] |
| Solubility | DMSO: 79 mg/mL (200.83 mM) | [2] |
Structural Information
| Identifier | Value | Reference |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5--INVALID-LINK--[O-])N=C4C3=C2)O | [5] |
| InChI | InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | [5] |
Synthesis
The large-scale synthesis of this compound has presented challenges, primarily due to issues with regioselectivity during the nitration of camptothecin.[7] A common synthetic route involves the nitration of 10-hydroxycamptothecin, followed by the removal of the hydroxyl group to yield this compound.[7] Alternative methods include the direct nitration of camptothecin using nitric acid in sulfuric acid.[8]
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on available literature. Specific reaction conditions and purification methods may vary.
Objective: To synthesize this compound by nitration of camptothecin.
Materials:
-
Camptothecin
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
-
Distilled water
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve camptothecin in concentrated sulfuric acid at 0°C with constant stirring.
-
Slowly add fuming nitric acid to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold distilled water, and then with cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription.[1][3] By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[5] This leads to the accumulation of these breaks, which ultimately triggers apoptotic cell death.[9]
Signaling Pathway
The inhibition of topoisomerase I by this compound initiates a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway.
Caption: this compound's mechanism of action.
Experimental Protocols
Solubility Determination
The poor aqueous solubility of this compound is a significant challenge for its formulation and oral bioavailability.[10] The following protocol describes a general method for determining its solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method
The lactone ring of camptothecins, including this compound, is susceptible to hydrolysis at physiological pH, leading to an inactive carboxylate form.[1] A stability-indicating HPLC method is crucial to differentiate and quantify the active lactone form from its inactive degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Acids (e.g., phosphoric acid, trifluoroacetic acid) for pH adjustment
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic to stabilize the lactone form) and an organic modifier (e.g., acetonitrile).
-
Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create calibration standards and sample solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 254 nm or 370 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Forced Degradation Studies: To demonstrate specificity, subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for stability-indicating HPLC analysis.
Preclinical Pharmacokinetic Analysis
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Objective: To determine the key pharmacokinetic parameters of this compound in a preclinical model (e.g., mice, dogs).
Materials:
-
This compound formulation for oral or intravenous administration
-
Animal model (e.g., nude mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical balance
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a known dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Extraction: Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Bioanalysis: Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
Conclusion
This compound remains a compound of significant interest in oncology research due to its potent topoisomerase I inhibitory activity. This guide has provided a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental protocols and visualizations to aid researchers in their drug development efforts. A thorough understanding of these fundamental aspects is critical for the rational design of novel formulations, the planning of preclinical and clinical studies, and ultimately, the successful translation of this promising anti-cancer agent into the clinic.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound, 9-Nitrocamptothecin, 9-NC, RFS-2000, Orathecin, Camptogen-药物合成数据库 [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
In Vitro Antitumor Activity of 9-Nitrocamptothecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antitumor activity of 9-Nitrocamptothecin (9-NC), a potent derivative of the natural alkaloid camptothecin.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of 9-NC's action against cancer cells.
Quantitative Efficacy of 9-Nitrocamptothecin
The cytotoxic and antiproliferative effects of 9-NC have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate significant activity, particularly with continuous exposure.
Table 1: IC50 Values of 9-Nitrocamptothecin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 (ID50) | Reference |
| A121 | Ovarian Cancer | 2 hours | < 1.0 µM | [4] |
| HCT-8 | Colon Cancer | 2 hours | < 1.0 µM | [4] |
| H-460 | Non-Small Cell Lung Cancer | 2 hours | < 1.0 µM | [4] |
| HT-1080 | Fibrosarcoma | 2 hours | < 1.0 µM | [4] |
| MCF7 | Mammary Cancer | 2 hours | < 1.0 µM | [4] |
| A121 | Ovarian Cancer | Continuous | < 1.0 nM | [4] |
| HCT-8 | Colon Cancer | Continuous | < 1.0 nM | [4] |
| H-460 | Non-Small Cell Lung Cancer | Continuous | < 1.0 nM | [4] |
| HT-1080 | Fibrosarcoma | Continuous | < 1.0 nM | [4] |
| MCF7 | Mammary Cancer | Continuous | < 1.0 nM | [4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Sensitive | [2] |
| Bel-7402 | Hepatocellular Carcinoma | Not Specified | Not Specified | [5] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Resistant | [2] |
Mechanism of Action
9-Nitrocamptothecin exerts its antitumor effects primarily through the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][6][7] By stabilizing the covalent complex between topoisomerase I and DNA, 9-NC leads to the accumulation of single-strand breaks, which are subsequently converted to lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) and cell cycle arrest.[7]
Induction of Apoptosis
9-NC induces apoptosis through multiple signaling pathways, which can be cell-type dependent.[1] Key pathways identified include:
-
Mitochondrial (Intrinsic) Pathway: This pathway involves the release of cytochrome c from the mitochondria.[1] The expression of Bcl-2 family proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, can regulate 9-NC's activity.[1][5] Treatment with 9-NC has been shown to decrease Bcl-2 expression and increase the expression of Bax, caspase-3, caspase-8, and caspase-9.[5]
-
Death Receptor (Extrinsic) Pathway: In DU145 human prostate carcinoma cells, 9-NC treatment leads to the de novo synthesis of CD95 (Fas) and its ligand, CD95L.[6] This engagement of the CD95 system activates a caspase cascade, beginning with the activation of procaspase-8 at the Death-Inducing Signaling Complex (DISC), followed by the activation of downstream executioner caspases like caspase-3 and -7.[6] 9-NC has also been observed to down-regulate the expression of c-FLIP(short), an inhibitor of caspase-8 activation.[6]
Figure 1: 9-Nitrocamptothecin Induced Apoptosis Signaling Pathways
Cell Cycle Arrest
9-Nitrocamptothecin induces cell cycle arrest, primarily at the S and G2/M phases, in a dose- and time-dependent manner.[2][5] This arrest is a consequence of the DNA damage caused by topoisomerase I inhibition. In hepatocellular carcinoma cells, 9-NC treatment led to an increased expression of p53, p21, and p27, and a decreased expression of cyclin E, cyclin A, Cdk2, and cyclin D1.[5] The activation of p53 plays a crucial role in mediating this cell cycle arrest.[2][5]
Figure 2: 9-Nitrocamptothecin Induced Cell Cycle Arrest Pathway
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the in vitro antitumor activity of 9-Nitrocamptothecin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 9-Nitrocamptothecin for the desired exposure time (e.g., 2 hours for acute exposure or continuous for chronic exposure). Include untreated control wells.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the drug concentration.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Culture and treat cells with 9-Nitrocamptothecin as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by 9-NC.
Cell Cycle Analysis (Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Culture and treat cells with 9-Nitrocamptothecin.
-
Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Interpretation: The DNA content is proportional to the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the histograms to determine the percentage of cells in each phase.
Figure 3: General Experimental Workflow for In Vitro Analysis of 9-NC
Conclusion
9-Nitrocamptothecin is a promising antitumor agent with potent in vitro activity against a variety of cancer cell lines. Its mechanism of action, centered on topoisomerase I inhibition, leads to DNA damage, triggering apoptosis and cell cycle arrest through well-defined signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of 9-NC and other topoisomerase I inhibitors in a preclinical setting. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to overcome potential drug resistance.[1][8]
References
- 1. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Nitro-20(S)-carbonate-camptothecin (NCP4), a novel prodrug of 9-nitrocamptothecin (9-NC), exhibits potent chemotherapeutic efficacy and improved safety against hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 9-nitro-camptothecin as a single agent and in combination with other antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 9-nitrocamptothecin liposomes: anticancer properties and mechanisms on hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in 9-nitrocamptothecin-treated DU145 human prostate carcinoma cells correlates with de novo synthesis of CD95 and CD95 ligand and down-regulation of c-FLIP(short) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 8. Reduction of 9-nitrocamptothecin-triggered apoptosis in DU-145 hu...: Ingenta Connect [ingentaconnect.com]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Rubitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is an orally bioavailable topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[1] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. This compound is a prodrug that exists in a pH-dependent equilibrium with its more active metabolite, 9-aminocamptothecin (9-AC).[1] The lactone ring present in both molecules is essential for their antitumor activity.[1] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Data Presentation
Quantitative Data on this compound and its Metabolite
The following tables summarize key quantitative data related to the activity and pharmacokinetics of this compound and its active metabolite, 9-aminocamptothecin (9-AC).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A121 | Ovarian Cancer | 4 |
| H460 | Lung Cancer | 2 |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 |
Data sourced from a study on the in vitro antitumor activity of 9-nitro-camptothecin.
Table 2: Pharmacokinetic Parameters of this compound and 9-AC in Dogs
| Parameter | This compound | 9-Aminocamptothecin (9-AC) |
| Bioavailability | 25–30% | 25–30% |
| Protein Binding | 97% | 65% |
| Elimination Half-life | 15–18 hours | 18–22 hours |
This data is based on preclinical studies in dogs.[2]
Cellular Uptake of this compound
The cellular uptake of camptothecins, including this compound, is generally understood to occur via passive diffusion across the cell membrane. This process is influenced by the lipophilicity of the compound. The lactone form of this compound is more lipophilic and thus more readily crosses the cell membrane compared to the open-ring carboxylate form.
Efflux transporters, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, can play a significant role in the development of resistance to anticancer drugs by actively pumping them out of the cell. While not extensively studied for this compound specifically, the involvement of such transporters is a known resistance mechanism for other camptothecins.
Metabolism of this compound
This compound (9-nitrocamptothecin) is a prodrug that is metabolized to the active compound 9-aminocamptothecin (9-AC). While the specific enzymes responsible for the conversion of this compound to 9-AC are not definitively identified, it is known that the metabolism of 9-AC is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process involves hydroxylation to form dihydroxy-9-AC and monohydroxy-9-AC.[1]
Signaling Pathway of this compound-Induced Apoptosis
The primary molecular target of this compound is topoisomerase I. By stabilizing the topoisomerase I-DNA covalent complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage.[3] This DNA damage triggers a cascade of signaling events that ultimately converge on the apoptotic pathway.
The intrinsic apoptotic pathway is a key mechanism through which camptothecins induce cell death. DNA damage can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5] Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[5]
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is adapted from established methods for assessing intestinal drug absorption and can be used to determine the apparent permeability coefficient (Papp) of this compound.[6]
1. Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) in a multi-well plate format.
-
Maintain the cell culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of this compound (at a known concentration) to the apical (donor) compartment.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.
-
To assess efflux, perform the experiment in the reverse direction, adding this compound to the basolateral compartment and sampling from the apical compartment.
3. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
4. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (μg/mL).
-
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol provides a framework for investigating the metabolic fate of this compound using a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.[7]
1. Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (as a source of cofactors), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
2. Initiation of Metabolic Reaction:
-
Add a solution of this compound (at a known concentration) to the pre-warmed reaction mixture to initiate the metabolic reaction.
3. Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.
5. Data Analysis:
-
Determine the rate of disappearance of the parent drug (this compound) to assess its metabolic stability.
-
Identify and quantify the formation of metabolites, such as 9-aminocamptothecin and its hydroxylated derivatives.
-
To identify the specific CYP450 isozymes involved, the assay can be repeated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes.[1]
Conclusion
This technical guide has provided a detailed overview of the cellular uptake and metabolism of this compound, a promising oral anticancer agent. The cellular entry of this compound is likely dominated by passive diffusion, while its metabolism to the active form, 9-aminocamptothecin, and subsequent hydroxylation by CYP3A4 are critical steps in its mechanism of action. The induction of apoptosis through the inhibition of topoisomerase I and the subsequent activation of the intrinsic apoptotic pathway are central to its therapeutic effect. The provided experimental protocols offer a foundation for further research into the pharmacology of this compound. A deeper understanding of these fundamental processes is essential for the optimization of this compound's clinical application and the development of strategies to overcome potential drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Camptothecin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rubitecan Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Rubitecan, a potent topoisomerase I inhibitor, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols for both intravenous and oral administration, and expected efficacy in various tumor types.
Mechanism of Action
This compound is a semi-synthetic derivative of camptothecin that exerts its anti-tumor activity by inhibiting DNA topoisomerase I.[1][2][3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This stabilization of the "cleavable complex" leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][5][6]
Signaling Pathway of this compound-Induced Apoptosis
The DNA damage induced by this compound activates a cascade of signaling events culminating in programmed cell death. DNA damage sensors, such as ATM, ATR, and DNA-PK, are recruited to the sites of DNA breaks. These kinases then phosphorylate and activate a host of downstream effector proteins, including Chk2, c-Abl, and SAPK/JNK, as well as the tumor suppressor p53.[4] These pathways converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which execute the final stages of apoptosis.[4][6]
Experimental Protocols
The following protocols are intended as a guide and may require optimization based on the specific xenograft model and research objectives.
General Xenograft Model Establishment
A standard protocol for establishing subcutaneous xenografts is as follows:
-
Cell Culture: Culture human cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.
-
Cell Harvest: Harvest cells using standard trypsinization procedures and wash with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Centrifuge the cell suspension and resuspend the pellet in an appropriate volume of sterile PBS or media to achieve the desired cell concentration.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
Protocol 1: Intravenous Administration of this compound (IDD-P Formulation)
This protocol is based on studies using a particulate suspension of this compound (IDD-P).
Materials:
-
This compound in IDD-P formulation
-
Sterile vehicle control (e.g., saline)
-
Syringes and needles for intravenous injection
-
Animal restraint device
Procedure:
-
Preparation of this compound: Reconstitute the this compound in IDD-P formulation according to the manufacturer's instructions to the desired concentration.
-
Dosing: Administer this compound intravenously (e.g., via the tail vein) at doses ranging from 1.25 mg/kg to 2.5 mg/kg.[7]
-
Administration Schedule: A recommended schedule is two 5-day cycles of daily injections, separated by a 2-day drug-free period.[7]
-
Monitoring: Monitor animal health daily, including body weight, to assess toxicity. Continue to measure tumor volume 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
Protocol 2: Oral Administration of this compound
This protocol is suitable for evaluating the efficacy of orally bioavailable formulations of this compound.
Materials:
-
Oral formulation of this compound
-
Sterile vehicle control
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound: Prepare the oral formulation of this compound at the desired concentration in a suitable vehicle.
-
Dosing: Administer this compound by oral gavage at doses ranging from 0.44 mg/kg to 1.0 mg/kg.[8]
-
Administration Schedule: A common schedule is daily administration for 5 consecutive days, followed by a 2-day break, repeated for two weeks.[8]
-
Monitoring: Monitor animal health and tumor growth as described in the intravenous protocol.
-
Endpoint: Determine the study endpoint based on tumor growth in the control group or a fixed duration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between plasma exposure of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite and antitumor response in mice bearing human colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Formulation of Rubitecan for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity, particularly investigated for pancreatic cancer.[1][2] As a member of the camptothecin family of drugs, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA damage and induction of apoptosis in cancer cells.[3][4] However, the clinical application of this compound has been hampered by its low aqueous solubility, poor permeability, and inherent low bioavailability (approximately 25-30%).[1][2]
Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes, microscopic spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs, thereby improving their solubility, stability, and pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of a liposomal formulation of this compound, designed to enhance its delivery and therapeutic efficacy.
Data Presentation
Table 1: Physicochemical Characteristics of this compound Liposomal Formulations
| Formulation Type | Lipid Composition | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound Liposomes (Native) | Soya phosphatidylcholine, Cholesterol, Stearylamine | Thin-film hydration-sonication | 73.65 ± 5.24 | 0.31 ± 2.78 | +36.45 ± 2.74 | 94.72 ± 2.64 | [1] |
| This compound-HP-β-CD Liposomes | Soya phosphatidylcholine, Cholesterol, Stearylamine | Thin-film hydration-sonication with drug-cyclodextrin complex | 87.33 ± 3.00 | 0.39 | Not Reported | >95% (qualitative) | [1][2] |
Table 2: In Vitro Drug Release Profile of this compound from Liposomal Formulations
| Formulation Type | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |
| This compound Liposomes (Native) | 4 | ~25 | pH 7.4 Tris buffer | [1] |
| 8 | ~80 | [1] | ||
| 24 | ~95 | [1] | ||
| This compound-HP-β-CD Liposomes | 4 | ~25 | pH 7.4 Tris buffer | [1] |
| 8 | ~80 | [1] | ||
| 24 | ~98 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-loaded Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of conventional this compound liposomes and a formulation enhanced with a 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex to improve drug loading.[1][2]
Materials:
-
This compound
-
Soya phosphatidylcholine
-
Cholesterol
-
Stearylamine
-
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Chloroform
-
Methanol
-
Tris buffer (pH 7.4)
-
Trehalose
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
Procedure:
Part A: Preparation of this compound-HP-β-CD Inclusion Complex (for enhanced loading)
-
Dissolve 1.500 g of HP-β-CD in 30 mL of distilled water in a 50 mL beaker.
-
Accurately weigh 0.3849 g of this compound (for a 1:1 molar ratio with HP-β-CD) and add it to the HP-β-CD solution.
-
Add 1 M NaOH solution dropwise to adjust the pH to alkaline, ensuring the dissolution of this compound.
-
Neutralize the solution by adding 1 M HCl dropwise.
-
Allow the solution to stand overnight.
-
Filter the solution and concentrate the filtrate under reduced pressure at 40°C.
-
Dry the resulting product in a vacuum oven to obtain the this compound-HP-β-CD inclusion complex.
Part B: Liposome Formulation by Thin-Film Hydration
-
In a round-bottom flask, dissolve 10 mg of either pure this compound or the this compound-HP-β-CD inclusion complex and a blend of lipids (soya phosphatidylcholine, cholesterol, and stearylamine) in a chloroform:methanol (3:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a controlled temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under vacuum to ensure complete removal of the organic solvents.
-
Hydrate the lipid film by adding 10 mL of Tris buffer (pH 7.4) containing 10% (m/v) trehalose. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or bath sonication.
-
For long-term storage, the liposomal suspension can be freeze-dried.
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Dilute the liposomal suspension with deionized water.
-
Measure the average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential using electrophoretic light scattering to assess the surface charge and stability of the liposomes.
2. Encapsulation Efficiency Determination:
-
Separate the unencapsulated (free) this compound from the liposomes. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography.
-
Ultracentrifugation Method:
-
Centrifuge an aliquot of the liposomal suspension at high speed (e.g., 15,000 rpm) for a specified time to pellet the liposomes.
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol or a mixture of methanol and Triton X-100).
-
-
Quantify the amount of this compound in the supernatant (free drug) and in the disrupted pellet (encapsulated drug) using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Drug - Free Drug) / Total Drug * 100
3. In Vitro Drug Release Study:
-
Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Liposomal this compound Formulation and Characterization
Caption: Experimental workflow for liposomal this compound.
Conclusion
The liposomal formulation of this compound presents a viable approach to enhance the therapeutic potential of this potent anticancer agent. By improving its solubility and providing a controlled release profile, liposomal delivery systems can potentially increase the bioavailability and efficacy of this compound. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals working on advanced drug delivery systems for challenging therapeutic compounds. Further optimization of the liposomal composition and in vivo studies are crucial to translate these promising formulations into clinical applications.
References
- 1. Topotecan and methotrexate alter expression of the apoptosis-related genes BCL2, FAS and BCL2L12 in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abap.co.in [abap.co.in]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rubitecan in Combination with Gemcitabine for Advanced Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of rubitecan in combination with gemcitabine for the treatment of advanced cancers, with a particular focus on pancreatic cancer. This compound (Orathecin™) is an orally active topoisomerase I inhibitor, a class of chemotherapeutic agents that interfere with DNA replication in cancer cells.[1][2] Gemcitabine (Gemzar®) is a nucleoside analog that disrupts DNA synthesis.[3] The combination of these two agents has been explored in clinical trials with the rationale of achieving synergistic antitumor activity through complementary mechanisms of action. Preclinical evidence has suggested potential synergism between topoisomerase I inhibitors and gemcitabine.[4]
Mechanism of Action
This compound: this compound and its active metabolites inhibit the nuclear enzyme topoisomerase I. This enzyme is crucial for relaxing supercoiled DNA, a necessary step for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to an accumulation of DNA damage and ultimately, apoptotic cell death.[5]
Gemcitabine: Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This dual mechanism effectively halts cell cycle progression and induces apoptosis.[3]
Signaling Pathway and Drug Interaction
Caption: Mechanism of action of this compound and Gemcitabine leading to apoptosis.
Clinical Data
The clinical development of the this compound and gemcitabine combination has been primarily focused on advanced solid tumors, particularly pancreatic cancer. A Phase I study established the safety profile and recommended dose for further studies.[6] A subsequent Phase II trial was initiated but was terminated.[7][8] Interim results from a separate Phase II study in chemotherapy-naive pancreatic cancer patients have been reported.[9]
Table 1: Phase I Dose-Escalation Study Results[6]
| Dose Level | This compound (mg/m²/day) | Gemcitabine (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 | 0.75 | 1000 | 3 | 0 |
| 2 | 1.0 | 1000 | 6 | 1 (Thrombocytopenia) |
| 3 | 1.25 | 1000 | 6 | 2 (Neutropenia, Thrombocytopenia) |
| 4 | 1.5 | 1000 | 6 | 2 (Neutropenia) |
Maximum Tolerated Dose (MTD): this compound 1.0 mg/m²/day orally on days 1-5 and 8-12 with gemcitabine 1000 mg/m² intravenously on days 1 and 8 of a 21-day cycle.[6]
Recommended Phase II Dose: this compound 1.0 mg/m²/day orally on days 1-5 and 8-12 with gemcitabine 1000 mg/m² intravenously on days 1 and 8 of a 21-day cycle.[6]
Table 2: Interim Efficacy Results from a Phase II Trial in Chemotherapy-Naive Pancreatic Cancer[9]
| Efficacy Endpoint | Result |
| Number of Patients | 39 |
| Median Overall Survival | 6.0 months |
| One-Year Survival Rate | 27% |
Note: This study did not meet the pre-specified threshold for median survival to proceed to a Phase III randomized study and was closed to further enrollment.[9]
Table 3: Common Adverse Events (Grade 3/4) from Phase I and II Studies[6][9]
| Adverse Event | Frequency |
| Neutropenia | 21% (Phase I) |
| Thrombocytopenia | Reported as a DLT in Phase I |
| Diarrhea | 8% (Phase I) |
| Nausea/Vomiting | Reported as a DLT in one patient in Phase I |
| Fatigue | 4% (Phase I) |
| Transaminitis | 8% (Phase I) |
Experimental Protocols
The following protocols are based on the Phase I and the initiated Phase II/III clinical trials.[6][10][11]
Patient Eligibility Criteria (Inclusion)
-
Histologically or cytologically confirmed diagnosis of locally advanced or metastatic solid tumor for which no standard therapy exists or standard therapy has failed. For the pancreatic cancer-specific trial, unresectable primary adenocarcinoma of the pancreas was required.[10][11]
-
Age ≥ 18 years.[10]
-
ECOG performance status of 0-2.
-
Adequate organ function:
-
Absolute neutrophil count (ANC) ≥ 1,500/μL
-
Platelets ≥ 100,000/μL
-
Hemoglobin ≥ 9 g/dL
-
Total bilirubin ≤ 1.5 x upper limit of normal (ULN)
-
AST (SGOT) and ALT (SGPT) ≤ 2.5 x ULN (or ≤ 5 x ULN in the presence of liver metastases)
-
Serum creatinine ≤ 1.5 x ULN
-
-
Life expectancy of at least 12 weeks.[10]
-
Ability to take oral medication.
-
Signed informed consent.
Patient Eligibility Criteria (Exclusion)
-
Prior chemotherapy with this compound. For the first-line pancreatic cancer trial, no prior chemotherapy for metastatic disease was allowed.[11]
-
Active, uncontrolled infection.[10]
-
Serious, uncontrolled concomitant systemic disorder.[10]
-
Pregnancy or breastfeeding.[10]
-
Known central nervous system metastases.
Experimental Workflow
Caption: A typical experimental workflow for a clinical trial of this compound and Gemcitabine.
Treatment Regimen
-
Gemcitabine: 1000 mg/m² administered as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[6]
-
This compound: 1.0 mg/m²/day administered orally on days 1-5 and 8-12 of a 21-day cycle.[6] Patients should be instructed to take this compound with a full glass of water and to maintain adequate hydration.
Monitoring and Dose Modifications
-
Prior to each cycle: Complete blood count (CBC) with differential and a comprehensive metabolic panel.
-
Weekly during treatment: CBC with differential.
-
Tumor Assessment: Tumor response should be assessed every two cycles (6 weeks) using RECIST criteria.
-
Dose Modifications for Hematologic Toxicity:
-
Grade 4 Neutropenia or Grade 3/4 Thrombocytopenia: Hold treatment until recovery to Grade 1 or baseline. Restart at a reduced dose of this compound (e.g., decrease by 0.25 mg/m²/day).
-
Febrile Neutropenia: Hold treatment until resolution. Restart at a reduced dose of both agents (e.g., gemcitabine to 800 mg/m² and this compound by one dose level).
-
-
Dose Modifications for Non-Hematologic Toxicity:
-
Grade 3/4 Diarrhea: Hold this compound until resolution. May restart at a reduced dose.
-
Other Grade 3/4 Toxicities: Hold treatment until resolution to Grade 1 or baseline. Consider dose reduction upon restarting based on clinical judgment.
-
Logical Relationship of Treatment and Monitoring
Caption: Logical flow of treatment administration and safety monitoring within a cycle.
Conclusion
The combination of this compound and gemcitabine has a rational basis for use in advanced cancers, and a Phase I trial has established a recommended dose and schedule. However, the clinical development has been challenging, with a key Phase II/III trial being terminated before completion. The available interim efficacy data from a separate Phase II trial in pancreatic cancer showed a modest survival benefit but did not meet the threshold for further investigation in a larger randomized trial.[9] Researchers and drug development professionals should be aware of the limited efficacy data and the toxicity profile, particularly myelosuppression, when considering further investigation of this combination. Future studies could explore this combination in other tumor types or with the addition of other targeted agents.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I study of this compound and gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orathecin + Gemcitabine Versus Placebo + Gemcitabine in Chemonaive Non-Resectable Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. astx.com [astx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. astx.com [astx.com]
Application Notes and Protocols: Use of Rubitecan as a Radiation-Sensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Rubitecan, an oral topoisomerase I inhibitor, and its application as a radiation-sensitizing agent. Included are the theoretical basis for its mechanism of action, a summary of relevant data, and detailed protocols for key in vitro and in vivo experiments to assess its radiosensitizing potential.
Introduction
This compound (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, which exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[3] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[4][5] When a DNA replication fork encounters this stabilized complex, the single-strand break is converted into a lethal double-strand break (DSB), ultimately triggering cell death.[4][6]
Radiation therapy is a cornerstone of cancer treatment that primarily functions by inducing a variety of DNA lesions, with the DSB being the most cytotoxic.[7][8] The rationale for using this compound as a radiosensitizer is based on a synergistic interaction: this compound's inhibition of DNA repair processes can potentiate the cell-killing effects of radiation-induced DNA damage.[9][10] While preclinical studies showed promise and some early-phase clinical trials were initiated to investigate this compound as a radiosensitizer, its development was halted, and its New Drug Application (NDA) was withdrawn.[4][11] Nevertheless, the principles of its action and the methodologies for its evaluation remain highly relevant for research into other topoisomerase inhibitors and radiosensitizing agents.
Mechanism of Action: this compound-Mediated Radiosensitization
The primary mechanism by which this compound sensitizes cells to radiation involves the amplification of DNA damage and the disruption of the DNA Damage Response (DDR).
-
Induction of DNA Lesions: Both radiation and this compound independently induce DNA damage. Radiation causes a spectrum of lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[8] this compound traps topoisomerase I-DNA cleavage complexes, leading to SSBs that become permanent.[3]
-
Replication Stress and DSB Formation: During the S-phase of the cell cycle, the collision of replication forks with these this compound-stabilized complexes converts SSBs into irreversible DSBs.[6] This adds to the burden of DSBs directly created by radiation.
-
Inhibition of DNA Repair: The increased load of complex DNA damage can overwhelm the cell's repair capacity. Topoisomerase I inhibitors can interfere with DNA repair pathways, making it more difficult for the cell to resolve the damage induced by radiation.[9]
-
Enhanced Cell Death: The accumulation of unrepaired DSBs forces the cell into apoptosis or mitotic catastrophe, thereby enhancing the cytotoxic effect of the combined treatment compared to either modality alone.[4][6]
Caption: this compound and radiation synergistically induce lethal DNA double-strand breaks.
Quantitative Data Summary
Table 1: Summary of Relevant Clinical and Preclinical Data
| Agent/Study Type | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| This compound (Clinical Trial) | Refractory Pancreatic Cancer | As a monotherapy, produced an anti-cancer response in 22% of patients who had stopped responding to standard therapies. | [3] |
| This compound (Clinical Trial) | Lung Cancer | Phase I/II trials initiated to investigate this compound as a radiosensitizer. | [12] |
| This compound (Preclinical) | Various Human Xenografts | Intravenous formulation of this compound produced significant tumor growth delay in melanoma, breast, lung, pancreatic, and colon cancer models. | [13] |
| TLC388 (Camptothecin Analog) | Human NSCLC Cells (H23) | The combination of TLC388 and radiation produced a sensitizer enhancement ratio (SER) of 1.91. |[4] |
Table 2: Example Data from a Clonogenic Survival Assay This table illustrates how data from a clonogenic assay would be presented to calculate the Sensitizer Enhancement Ratio (SER). The SER is the ratio of radiation doses required to produce the same biological effect (e.g., 10% survival) without and with the drug. An SER > 1 indicates radiosensitization.
| Treatment Group | Plating Efficiency (PE) | Surviving Fraction (SF) at 2 Gy | D₁₀ (Dose for 10% Survival) | SER at 10% Survival |
| Control (No Treatment) | 0.85 | 1.0 | N/A | N/A |
| This compound (e.g., 20 nM) | 0.78 | 0.95 | 6.8 Gy | \multirow{2}{*}{1.7} |
| Radiation Only | 0.85 | 0.45 | 5.8 Gy | |
| This compound + Radiation | 0.78 | 0.21 | 3.4 Gy |
Experimental Protocols & Workflows
Assessing the radiosensitizing effect of this compound requires a series of well-defined in vitro and in vivo experiments.
Caption: General workflow for in vitro evaluation of radiosensitizing agents.
This assay is the gold standard for measuring the cytotoxic effects of ionizing radiation and determining the ability of a single cell to form a colony.[14][15]
-
Objective: To quantify the long-term reproductive viability of cells after treatment with this compound and/or radiation.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
6-well or 100 mm culture plates
-
This compound stock solution (in DMSO)
-
Radiation source (e.g., X-ray irradiator)
-
Fixation/staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Count cells and seed a predetermined number (e.g., 200-2000 cells/well, dependent on expected toxicity) into 6-well plates. Allow cells to attach for 18-24 hours.
-
Drug Treatment: Aspirate medium and add fresh medium containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for a set period (e.g., 24 hours) before irradiation.
-
Irradiation: Transport plates to the irradiator. Expose cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). A "this compound only" plate should be sham-irradiated.
-
Incubation: After irradiation, remove the drug-containing medium, wash cells gently with PBS, and add fresh complete medium. Incubate plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash wells with PBS, and add the crystal violet staining solution. Incubate for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control group / Number of cells seeded) x 100%.
-
Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE).
-
Plot SF on a logarithmic scale against radiation dose on a linear scale to generate a cell survival curve.
-
Calculate the Sensitizer Enhancement Ratio (SER) from the survival curves.
-
This assay identifies cells in the early stages of apoptosis.[16][17]
-
Objective: To determine if the enhanced cell killing from combined treatment is due to an increase in apoptosis.
-
Materials:
-
Cells cultured and treated in 6-well plates as described above.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Methodology:
-
Cell Harvest: At a specified time point post-treatment (e.g., 48 or 72 hours), collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Compare the percentage of apoptotic cells across the four treatment groups (Control, this compound, Radiation, Combination).
-
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18][19]
-
Objective: To investigate if this compound induces cell cycle arrest at a specific phase, which could influence radiosensitivity.
-
Materials:
-
Cells cultured and treated as described above.
-
Cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Methodology:
-
Cell Harvest: At various time points post-treatment (e.g., 6, 12, 24, 48 hours), harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition and time point.
-
Caption: Standard workflow for in vivo evaluation of a radiosensitizing agent.
This in vivo model is crucial for evaluating the therapeutic efficacy of a combination treatment in a more complex biological system.[13][20]
-
Objective: To determine if this compound enhances radiation-induced tumor growth delay in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic Nude or NSG mice).
-
Cancer cell line for implantation.
-
Matrigel (optional, to aid tumor formation).
-
Calipers for tumor measurement.
-
This compound formulation for oral gavage.
-
A small animal irradiator with appropriate shielding.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration:
-
This compound: Administer this compound via oral gavage on a predetermined schedule (e.g., daily for 5 days).
-
Radiation: At a specified time relative to drug administration, irradiate the tumors. Mice are typically anesthetized, and the tumor is exposed to a single or fractionated dose of radiation while the rest of the body is shielded.
-
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when tumors reach a predetermined maximum size or if mice show signs of excessive toxicity (e.g., >20% weight loss).
-
-
Data Analysis:
-
Tumor Growth Delay: Plot the mean tumor volume for each group over time. Calculate the time it takes for tumors in each group to reach a specific volume (e.g., 4x the initial volume). The difference in this time between control and treated groups represents the tumor growth delay.
-
Survival Analysis: Plot Kaplan-Meier survival curves, where the "event" is reaching the endpoint criteria. Compare survival between groups using a log-rank test.
-
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Novel Chemoradiosensitizers for Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 5. Facebook [cancer.gov]
- 6. Sensitization of Cancer Cells to Radiation and Topoisomerase I Inhibitor Camptothecin Using Inhibitors of PARP and Other Signaling Molecules [mdpi.com]
- 7. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing DNA repair factors to eradicate tumor cells upon radiotherapy - Bhattacharya - Translational Cancer Research [tcr.amegroups.org]
- 9. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of apoptotic cell death in the radiosensitising effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Assays [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Nanoparticle-Based Delivery Systems for 9-Nitrocamptothecin
Introduction
9-Nitrocamptothecin (9-NC), a potent semi-synthetic analog of the natural alkaloid camptothecin, is a topoisomerase-I inhibitor with significant antitumor activity.[1][2] Its clinical application, however, is hampered by several challenges. The active lactone form of 9-NC is crucial for its anticancer effect, but it undergoes a rapid, pH-dependent, and reversible hydrolysis to an inactive carboxylate form at physiological pH.[3][4] Furthermore, 9-NC suffers from poor aqueous solubility and low oral bioavailability.[1]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[5][6] By encapsulating 9-NC, these systems can protect the drug's labile lactone ring, improve its stability, enhance its solubility, and provide a sustained-release profile, thereby increasing its therapeutic efficacy and reducing systemic toxicity.[4][7][8] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of various nanoparticle systems for 9-NC delivery, targeted at researchers and drug development professionals.
The Rationale for Nanoparticle Encapsulation of 9-NC
The primary challenges associated with the systemic delivery of free 9-Nitrocamptothecin are its inherent instability and poor solubility. Nanoparticle carriers are designed to mitigate these issues by providing a protective microenvironment for the drug molecule.
Comparative Data of 9-NC Nanoparticle Formulations
Various nanoparticle platforms have been investigated for the delivery of 9-NC. The choice of nanoparticle system influences key physicochemical properties and the drug release profile. A summary of data from published studies is presented below for easy comparison.
| Nanoparticle System | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Findings & Release Profile |
| PLGA NPs | Nanoprecipitation | 207 ± 26 | - | > 30 (Drug Loading) | > 30 | Showed a sustained 9-NC release for up to 160 hours.[7][8][9] |
| PLGA-PEG NPs | Nanoprecipitation | 148.5 ± 30 | +1.84 | > 45 | - | Sustained release up to 120 hours with a significant decrease in the initial burst effect compared to PLGA-NPs.[3][4][10] |
| Liposomes (9NC-LP) | Film-Ultrasonic Method | ~190 | ~ -11 | - | 4.5 | Exhibited a steady, sustained-release pattern in vitro and a more potent anti-tumor effect in vivo.[1][2] |
| Solid Lipid NPs (SLN) | High Shear Homogenization & Ultrasound | 165.8 | -41.6 | 25.32 | 94.32 | Favorable for improving drug-loading capacity due to less ordered crystal arrangements.[11] |
| Nanostructured Lipid Carriers (NLC) | - | 190 - 310 | - | - | - | Showed sustained drug release and cytotoxicity comparable to the free drug form against melanoma cells.[12] |
Application Notes
Formulation Strategies
-
Polymeric Nanoparticles (PLGA & PLGA-PEG): Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[13] Encapsulation in PLGA nanoparticles has been shown to stabilize 9-NC and provide a controlled release.[7][9] Surface modification with Poly(ethylene glycol) (PEG), known as PEGylation, creates "stealth" nanoparticles (PLGA-PEG) that can evade the reticuloendothelial system, leading to longer circulation times in the body.[3][4] The nanoprecipitation method is a common and straightforward technique for preparing these particles.[10]
-
Liposomes: These are spherical vesicles composed of a phospholipid bilayer.[14] Liposomes can encapsulate both hydrophilic and hydrophobic drugs. For the lipophilic 9-NC, it can be incorporated into the lipid bilayer.[1] The classic film-ultrasonic method is a standard procedure for their preparation.[1] Liposomal formulations of 9-NC have demonstrated enhanced anti-tumor effects and reduced side effects in vivo.[2]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, offering good biocompatibility and high drug-loading capacity.[15] NLCs are a second generation of lipid nanoparticles, created by blending solid and liquid lipids, which can further increase drug loading and prevent drug expulsion during storage.[16] These systems are particularly suitable for lipophilic drugs like 9-NC.[11]
Key Characterization Parameters
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters are critical as they influence the stability, cellular uptake, and in vivo biodistribution of the nanoparticles.[17][18] A narrow PDI indicates a homogenous population of nanoparticles.
-
Zeta Potential: This measurement reflects the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion.[19] Higher absolute zeta potential values generally correspond to greater stability due to electrostatic repulsion between particles.
-
Drug Loading (DL) and Encapsulation Efficiency (EE): These values quantify the amount of drug successfully incorporated into the nanoparticles.[20] High DL and EE are crucial for delivering a therapeutically effective dose. These are typically determined by separating the nanoparticles from the unencapsulated drug and quantifying the drug amount using techniques like HPLC.
Experimental Workflow and Protocols
The development and evaluation of a nanoparticle-based drug delivery system follow a structured workflow, from initial formulation and characterization to preclinical testing.
References
- 1. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 9-nitrocamptothecin liposomes: anticancer properties and mechanisms on hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles for delivery in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin-based nanodrug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothecin-based nanodrug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encapsulation of 9-nitrocamptothecin, a novel anticancer drug, in biodegradable nanoparticles: factorial design, characterization and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. New surface-modified solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine as the outer shell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of lipid nanoparticles for camptothecin delivery: a comparison of solid lipid nanoparticles, nanostructured lipid carriers, and lipid emulsion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 13. Nanoparticle - Novel Drug Delivery System: A Review [ijraset.com]
- 14. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. covalentmetrology.com [covalentmetrology.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of Rubitecan's Lactone Ring at Physiological pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of Rubitecan's lactone ring at physiological pH.
Introduction
This compound (9-nitrocamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity.[1] Like other camptothecin analogues, its therapeutic efficacy is critically dependent on the integrity of its α-hydroxy-lactone E-ring. This lactone ring is susceptible to hydrolysis under physiological conditions (pH 7.4), leading to the formation of a pharmacologically inactive carboxylate species.[2] Understanding and managing the equilibrium between the active lactone and inactive carboxylate forms is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: Why is the lactone ring of this compound unstable at physiological pH?
A1: The lactone ring of this compound, like other camptothecins, is an ester. At neutral to basic pH, the hydroxyl ions in the solution can attack the carbonyl carbon of the lactone ring, leading to hydrolysis and the formation of the open-ring carboxylate form. This reaction is reversible, but the equilibrium strongly favors the carboxylate form at physiological pH (7.4). An acidic environment (pH < 5) favors the closed, active lactone form.
Q2: What is the active form of this compound?
A2: The closed lactone ring is the pharmacologically active form of this compound, as it is essential for binding to and inhibiting topoisomerase I. The open-ring carboxylate form is considered inactive.
Q3: How does Human Serum Albumin (HSA) affect the stability of this compound's lactone ring?
A3: Human Serum Albumin (HSA) has been shown to preferentially bind to the carboxylate form of camptothecin.[3][4] This binding sequesters the inactive form, thereby shifting the equilibrium from the lactone to the carboxylate, which can lead to a faster rate of lactone hydrolysis in plasma compared to a simple buffer solution.[3] While specific binding studies on this compound are limited, it is anticipated to follow a similar pattern.
Q4: What is the expected half-life of this compound's lactone ring at physiological pH?
Q5: What percentage of this compound is expected to be in the active lactone form at equilibrium at physiological pH?
A5: In vivo studies in rats have shown that the lactone form of 9-nitrocamptothecin constituted approximately 50% of the total circulating drug after intravenous administration. For the parent compound, camptothecin, the percentage of the lactone form at equilibrium in human plasma (pH 7.4) is very low, around 0.2%.[3] In a buffer at pH 7.3, the equilibrium lactone content for camptothecin was found to be about 20.9%.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assays | Inconsistent ratio of lactone to carboxylate form in the drug solution. | Prepare fresh drug solutions in an acidic buffer (e.g., pH 4-5) immediately before use. Minimize the time the drug is in neutral or basic media. |
| Lower than expected in vitro activity | Hydrolysis of the lactone ring to the inactive carboxylate form during the experiment. | Conduct experiments at a slightly acidic pH if the cell line can tolerate it. Reduce incubation times where possible. Consider using formulations that protect the lactone ring, such as liposomes.[6] |
| Inconsistent results in plasma stability assays | Inefficient quenching of the hydrolysis reaction during sample processing. Binding of the carboxylate form to plasma proteins shifting the equilibrium. | Immediately acidify plasma samples upon collection and keep them on ice. Use a validated extraction protocol to separate the lactone and carboxylate forms promptly. |
| Difficulty in separating lactone and carboxylate peaks in HPLC | Inappropriate mobile phase pH or column chemistry. | Use a mobile phase with a pH that ensures good separation of the two forms (typically acidic, around pH 3-4). An ion-pairing agent may also be necessary for baseline separation. |
| Precipitation of this compound during experiments | Low aqueous solubility of the lactone form. | Use a co-solvent such as DMSO for the stock solution and ensure the final concentration in the aqueous medium does not exceed its solubility limit. |
Quantitative Data on Lactone Ring Stability
The following table summarizes key quantitative parameters related to the stability of the lactone ring of camptothecin analogues at physiological pH. While specific data for this compound is limited, the data for camptothecin provides a valuable reference.
| Parameter | Camptothecin in Human Plasma (pH 7.4, 37°C) | Camptothecin in Buffer (pH 7.3) | 9-Nitrocamptothecin (this compound) in vivo (Rats) | Reference(s) |
| Lactone Half-life (t½) | ~11 minutes | ~29.4 minutes | Not directly measured | [3][5] |
| Equilibrium Lactone (%) | ~0.2% | ~20.9% | ~50% (of total circulating drug) | [3][5] |
Experimental Protocols
Protocol for Determining the Stability of this compound's Lactone Ring by HPLC
This protocol outlines a method for quantifying the lactone and total (lactone + carboxylate) forms of this compound in a sample, adapted from established methods for camptothecin analogues.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Potassium dihydrogen phosphate
-
C18 reverse-phase HPLC column
-
HPLC system with UV or fluorescence detector
2. Sample Preparation:
-
For Total this compound (Lactone + Carboxylate):
-
To a known volume of the sample (e.g., 100 µL of plasma or buffer), add an equal volume of ice-cold acetonitrile containing 0.1% phosphoric acid. This will precipitate proteins and convert the carboxylate form to the lactone form.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
For Lactone Form Only:
-
To a known volume of the sample, add four volumes of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for immediate HPLC analysis. The low temperature and methanol help to minimize hydrolysis during sample preparation.
-
3. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄) with the pH adjusted to 3.5 with phosphoric acid. The exact ratio of acetonitrile to buffer should be optimized for best separation (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 380 nm or fluorescence with excitation at 370 nm and emission at 530 nm.
-
Injection Volume: 20 µL
4. Data Analysis:
-
Generate a standard curve for the lactone form of this compound.
-
Quantify the peak area corresponding to the lactone form in both the "Total this compound" and "Lactone Form Only" samples.
-
The concentration of the carboxylate form can be calculated by subtracting the concentration of the lactone form from the total this compound concentration.
Visualizations
Caption: Reversible pH-dependent equilibrium of this compound's lactone ring.
Caption: Workflow for determining this compound lactone and carboxylate forms.
References
- 1. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma | ASJP [asjp.cerist.dz]
- 3. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. | Semantic Scholar [semanticscholar.org]
- 4. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified lactone/carboxylate salt equilibria in vivo by liposomal delivery of 9-nitro-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 9-Nitrocamptothecin (9-NC) In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Nitrocamptothecin (9-NC) in vivo. The information is designed to help manage and mitigate toxicities encountered during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with 9-NC.
Issue 1: Significant Body Weight Loss and Lethargy in Treated Animals
-
Potential Causes:
-
Gastrointestinal (GI) Toxicity: 9-NC can cause nausea, vomiting, and diarrhea, leading to reduced food and water intake.
-
Systemic Toxicity: Higher doses of 9-NC can lead to systemic toxicity, manifesting as general malaise and reduced activity.
-
Tumor Burden: In efficacy studies, rapid tumor growth or necrosis can also contribute to weight loss.
-
-
Recommended Actions:
-
Monitor Animal Health: Increase the frequency of animal monitoring to twice daily. Record body weight, food and water consumption, and clinical signs of distress.
-
Dose Modification: If weight loss exceeds 15-20% of baseline, consider reducing the dose of 9-NC or implementing a less frequent dosing schedule.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements and ensure easy access to hydration. Subcutaneous fluid administration may be necessary for dehydration.
-
Rule out Tumor-Related Effects: In tumor-bearing models, assess tumor size and condition to distinguish between drug toxicity and tumor-related cachexia.
-
Issue 2: Diarrhea and Dehydration
-
Potential Causes:
-
Direct GI Mucosal Damage: Camptothecins are known to induce damage to the intestinal epithelium.
-
Cholinergic Syndrome: An early-onset diarrhea within 24 hours of administration can be part of a cholinergic syndrome.
-
-
Recommended Actions:
-
Grade Diarrhea Severity: Use a standardized grading scale to objectively assess the severity of diarrhea.
-
Supportive Care:
-
Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to combat dehydration.
-
Provide anti-diarrheal agents as per institutional guidelines. Loperamide is a commonly used first-line agent for chemotherapy-induced diarrhea.
-
-
Dose and Schedule Adjustment: Consider modifying the treatment schedule, as a more protracted schedule with lower individual doses may reduce the severity of diarrhea.
-
Prophylaxis: For early-onset diarrhea, pre-treatment with a cholinesterase inhibitor may be considered, though this should be carefully evaluated for its potential to interfere with the study.
-
Issue 3: Hematuria (Blood in Urine) and Signs of Bladder Irritation
-
Potential Causes:
-
Hemorrhagic Cystitis: A known and serious toxicity of camptothecin analogues, including 9-NC. This is caused by the accumulation of drug metabolites in the bladder, leading to irritation and bleeding of the bladder lining.
-
-
Recommended Actions:
-
Urinalysis: Perform regular urinalysis to monitor for the presence of red blood cells.
-
Hydration: Ensure adequate hydration to promote diuresis and reduce the concentration of toxic metabolites in the bladder.
-
Dose Reduction: Immediately consider reducing the dose or discontinuing treatment in animals showing signs of hemorrhagic cystitis.
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to this toxicity, perform a histological examination of the bladder to assess the extent of the damage.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo toxicities of 9-Nitrocamptothecin?
The primary dose-limiting toxicities of 9-NC observed in preclinical and clinical studies are:
-
Gastrointestinal Toxicity: This includes nausea, vomiting, and diarrhea.
-
Myelosuppression: A decrease in the production of blood cells, leading to neutropenia, thrombocytopenia, and anemia.
-
Hemorrhagic Cystitis: Inflammation and bleeding of the bladder lining.
Q2: What is the mechanism of 9-NC-induced toxicity?
9-NC is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks during replication. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells, but also in healthy, rapidly proliferating tissues such as the bone marrow and gastrointestinal tract, leading to the observed toxicities.
Q3: Are there ways to mitigate the toxicity of 9-NC while maintaining its anti-tumor efficacy?
Yes, several strategies are being explored:
-
Prodrugs and Derivatives: Creating ester derivatives or other prodrugs of 9-NC can alter its pharmacokinetic profile and potentially reduce toxicity.
-
Novel Drug Delivery Systems: Encapsulating 9-NC in liposomes or nanoparticles can improve its solubility, stability of the active lactone form, and tumor-specific targeting, thereby reducing systemic side effects.
-
Dose and Schedule Optimization: Modifying the dose and administration schedule can help manage toxicities.
Q4: Is the toxicity of 9-NC sex-dependent?
There is some evidence to suggest that the toxicity of certain 9-NC prodrugs may be sex-dependent. One study on a 9-nitrocamptothecin 20(S) propionate ester found that male mice exhibited greater toxicity than female mice, which was linked to higher esterase activity in males leading to more rapid conversion of the prodrug to the active 9-NC.
Q5: What is the Maximum Tolerated Dose (MTD) of 9-NC in common animal models?
The MTD of 9-NC can vary depending on the administration route and schedule. The following table summarizes some reported MTDs.
| Species | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Mice | Intragastric | 5 days on, 2 days off | 1 mg/kg/day | |
| Dogs | Oral | 4 days on, 3 days off | 1 mg/kg/day | |
| Humans | Oral | 5 days on, 2 days off | 1.5 mg/m²/day |
Experimental Protocols
Protocol 1: Monitoring and Grading of Gastrointestinal Toxicity
-
Daily Clinical Observation:
-
Monitor animals at least once daily for signs of GI distress, including diarrhea, hunched posture, and ruffled fur.
-
Record food and water intake and body weight daily.
-
-
Fecal Consistency Scoring:
-
Score fecal consistency daily using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed feces; 3 = watery diarrhea).
-
-
Histopathological Examination:
-
At necropsy, collect sections of the small and large intestines.
-
Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine for signs of mucosal damage, such as villous atrophy, crypt loss, and inflammatory cell infiltration.
-
Protocol 2: Assessment of Myelosuppression
-
Blood Collection:
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points after 9-NC administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Complete Blood Count (CBC):
-
Perform a CBC using an automated hematology analyzer to determine the counts of white blood cells (WBCs), red blood cells (RBCs), and platelets.
-
A differential WBC count should also be performed to assess neutrophils, lymphocytes, and other leukocyte populations.
-
-
Bone Marrow Analysis (Optional):
-
At necropsy, collect bone marrow from the femur or tibia.
-
Prepare bone marrow smears for cytological evaluation or fix the bone for histological analysis to assess cellularity.
-
Protocol 3: Monitoring for Hemorrhagic Cystitis
-
Urine Collection and Observation:
-
Visually inspect the cage bedding for signs of hematuria.
-
Collect urine samples at specified time points and visually inspect for color.
-
Use urine test strips to detect the presence of blood.
-
-
Bladder Weight:
-
At necropsy, carefully dissect the bladder, empty its contents, and record the wet weight. An increase in bladder weight can be indicative of edema and inflammation.
-
-
Histopathological Examination:
-
Fix the bladder in 10% neutral buffered formalin.
-
Process for H&E staining and examine for evidence of urothelial ulceration, hemorrhage, edema, and inflammatory cell infiltration.
-
Visualizations
Caption: Signaling pathway of 9-Nitrocamptothecin-induced toxicity.
Caption: General experimental workflow for in vivo toxicity studies of 9-NC.
Rubitecan Technical Support Center: Addressing Pharmacokinetic Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the pharmacokinetic variability observed during experiments with Rubitecan.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound, focusing on its pharmacokinetic properties.
Q1: We are observing significant inter-subject variability in this compound plasma concentrations in our pre-clinical/clinical study. What are the potential causes?
A1: High inter-individual variability is a known characteristic of this compound and other camptothecin analogs.[1][2] Several factors can contribute to this:
-
Oral Bioavailability: this compound has low water solubility and permeability, which can lead to variable and incomplete absorption from the gastrointestinal tract.[3] The oral bioavailability in dogs is reported to be between 25-30%.[3]
-
Lactone Ring Instability: The active lactone form of this compound is pH-dependent and can hydrolyze to an inactive carboxylate form at physiological pH.[2][4] The equilibrium between these two forms can vary among individuals.
-
Metabolism: this compound is metabolized to the active metabolite 9-aminocamptothecin (9-AC).[2][3] The rate and extent of this conversion can differ between subjects. Metabolism is likely dependent on cytochrome P450 (CYP) enzymes.[3]
-
Transporter Proteins: The absorption and distribution of camptothecins can be influenced by carrier-mediated intestinal transport.[5] Genetic polymorphisms in these transporters could contribute to variability.
-
Patient-Specific Factors: Age, sex, genetic factors, overall health, and the presence of co-morbidities such as renal or hepatic dysfunction can all impact the pharmacokinetics of this compound.[6][7]
Q2: Our in vitro experiments show inconsistent results. What could be the reason?
A2: In vitro inconsistencies can often be traced back to the handling and preparation of this compound solutions.
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. Ensure you are using an appropriate solvent, such as DMSO, for your stock solutions.[8] When diluting into aqueous media, be mindful of potential precipitation.
-
Lactone Ring Stability: The stability of the active lactone ring is crucial for its activity. The lactone form is favored in acidic conditions, while neutral or basic conditions promote the formation of the inactive carboxylate.[2][4] Ensure the pH of your experimental media is controlled and consistent across experiments.
-
Adsorption to Labware: Lipophilic compounds like this compound can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware to minimize this effect.
Q3: How can we minimize pharmacokinetic variability in our animal studies?
A3: While some variability is inherent, you can take steps to control for certain factors:
-
Formulation: Utilize a consistent and well-characterized formulation to improve the consistency of oral absorption.
-
Dosing Regimen: Ensure precise and consistent administration of the drug. For oral dosing, be mindful of the animal's feeding schedule as food can affect absorption.[7]
-
Animal Strain and Health: Use a single, well-characterized animal strain and ensure all animals are healthy and within a similar age and weight range.
-
Environmental Conditions: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature) as these can influence animal physiology and drug metabolism.
Q4: Are there known drug-drug interactions with this compound?
A4: While specific drug-drug interaction studies for this compound are not extensively detailed in the provided search results, general principles for camptothecins and drugs metabolized by CYP enzymes apply. Co-administration of drugs that are inhibitors or inducers of the same CYP enzymes responsible for this compound's metabolism could alter its plasma concentrations.[9] Additionally, drugs that affect gastrointestinal motility or pH could impact this compound's oral absorption.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, 9-aminocamptothecin (9-AC), in humans.
Table 1: Population Pharmacokinetic Parameters of this compound and 9-AC in Humans
| Parameter | This compound | 9-AC |
| Absorption Rate Constant (ka) | 0.81 h⁻¹ | - |
| Apparent Volume of Distribution (Vd/F) | 50 L | 51 L |
| Apparent Clearance (CL/F) | 1.7 L/h | - |
| Elimination Rate Constant (ke) | - | 0.102 h⁻¹ |
| Interindividual Variability | 38% - 49% | 38% - 49% |
Data from a study with 14 patients who received 1.5 mg/m²/day of oral this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound and 9-AC After a Single Oral Dose in Humans
| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 0.1 mg/kg | This compound (9NC) | 483 | 3.4 | 2600 | 2.5 |
| 9-AC | 14.0 | 10.3 | 311 | 7.1 | |
| 1.0 mg/kg | This compound (9NC) | 1247 | 5.3 | 17194 | 4.9 |
| 9-AC | 208 | 17.2 | 9121 | 13.1 |
Data from a study in human volunteers.[10]
Experimental Protocols
1. Quantification of this compound in Plasma using HPLC
This protocol provides a general framework for the determination of this compound and its metabolite 9-AC in plasma samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 reverse-phase analytical column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or other suitable buffer components to control mobile phase pH.
-
This compound and 9-AC analytical standards.
-
Internal standard (e.g., another camptothecin analog not present in the samples).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan of this compound).
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and 9-AC.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentrations of this compound and 9-AC in the unknown samples from the calibration curve.
-
2. In Vitro Lactone Stability Assay
This protocol can be used to assess the stability of this compound's active lactone form under different pH conditions.
-
Materials:
-
This compound stock solution in DMSO.
-
Buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
HPLC system as described above.
-
-
Procedure:
-
Dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot from each solution.
-
Immediately inject the aliquot onto the HPLC system.
-
Analyze the chromatograms to determine the peak areas for both the lactone and carboxylate forms of this compound. (Note: The two forms will have different retention times).
-
Calculate the percentage of the lactone form remaining at each time point for each pH condition.
-
Visualizations
Caption: this compound's mechanism of action via Topoisomerase I inhibition.
Caption: Workflow for troubleshooting this compound's pharmacokinetic variability.
References
- 1. Development of an optimal pharmacokinetic sampling schedule for this compound administered orally in a daily times five schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics of orally administered camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetic Drug Interactions in Cancer Therapy - Division of Pharmacy Professional Development [ce.pharmacy.wisc.edu]
- 10. Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rubitecan Stability and Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rubitecan in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound in Solution
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Lactone ring hydrolysis to the inactive carboxylate form. | Ensure the solution pH is acidic (ideally below 6.0). Prepare solutions fresh and use them promptly. Store stock solutions at low temperatures (-20°C to -80°C). |
| Photodegradation. | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.[1][2][3] | |
| Temperature-induced degradation. | Avoid repeated freeze-thaw cycles.[4] Aliquot stock solutions for single use. Maintain solutions at recommended low temperatures. | |
| Precipitation in Aqueous Buffer | Poor aqueous solubility of the lactone form. | Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous buffer. Consider using formulation aids like cyclodextrins to improve solubility.[1] |
| Inconsistent Experimental Results | Variable degradation of this compound between experiments. | Standardize solution preparation procedures, including pH, temperature, and light protection. Use a validated stability-indicating HPLC method to confirm the concentration and integrity of this compound before each experiment. |
| Color Change in Solution | Potential degradation or interaction with formulation components. | Investigate the compatibility of all excipients and buffer components with this compound. Perform forced degradation studies to identify potential degradation products and their characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is the pH-dependent hydrolysis of its essential lactone ring. In neutral or basic conditions (pH > 7), the lactone ring opens to form an inactive carboxylate metabolite. Acidic conditions (pH < 6) favor the stable, active lactone form.[5]
Q2: How can I prevent the hydrolysis of this compound's lactone ring?
A2: To prevent hydrolysis, maintain your this compound solution in an acidic buffer (pH 4-5). Prepare solutions fresh whenever possible and minimize the time they are kept at physiological pH (7.4). For storage, use an acidic buffer and keep the solution at low temperatures (-20°C or -80°C).
Q3: Is this compound sensitive to light?
A3: Yes, like other camptothecin analogs, this compound is susceptible to photodegradation. It is crucial to protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[1][2][3]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term stability, powdered this compound should be stored at -20°C.[4] Stock solutions, prepared in a suitable solvent like DMSO, should be aliquoted into single-use volumes and stored at -20°C to -80°C to avoid repeated freeze-thaw cycles.[4]
Q5: Can I use common excipients in my this compound formulation?
A5: The choice of excipients is critical as they can impact the stability of this compound. Acidic excipients that create a low pH microenvironment can help stabilize the lactone ring. Conversely, alkaline excipients can accelerate degradation. It is essential to conduct compatibility studies with any new excipient. Some studies suggest that cyclodextrins and liposomes can enhance the stability and solubility of this compound.[1]
Q6: How can I verify the stability of my this compound solution?
A6: The most reliable way to verify the stability of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the active lactone form of this compound from its inactive carboxylate form and any other degradation products.
Data on this compound Stability
Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, the following tables summarize the general stability profile based on data for camptothecin analogs and established chemical principles.
Table 1: pH-Dependent Hydrolysis of the Lactone Ring
| pH Range | Predominant Form | Activity | Relative Stability |
| < 6.0 | Lactone (closed ring) | Active | High |
| 6.0 - 7.0 | Equilibrium | Mixed | Moderate |
| > 7.0 | Carboxylate (open ring) | Inactive | Low |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendation |
| pH | Critical determinant. Neutral/alkaline pH accelerates hydrolysis. | Maintain acidic conditions (pH < 6.0). |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (-20°C to -80°C). Avoid heat. |
| Light | Can induce photodegradation. | Protect from light at all times. |
| Oxygen | May contribute to oxidative degradation. | While less critical than pH and light, de-gassing buffers can be a precautionary measure. |
| Excipients | Can either stabilize or destabilize this compound. | Conduct compatibility studies. Consider using stabilizing excipients like cyclodextrins. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound in solution. Note: This method should be fully validated for your specific application and instrumentation.
1. Objective: To quantify the concentration of the active lactone form of this compound and to separate it from its inactive carboxylate form and other potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Linear gradient to 5% A, 95% B
-
18-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dilute this compound samples to an appropriate concentration (e.g., 10 µg/mL) using the initial mobile phase composition (95% A, 5% B).
-
Ensure the diluent is acidic to prevent immediate degradation.
5. Analysis:
-
Inject the prepared samples.
-
The lactone form of this compound is expected to have a longer retention time than the more polar carboxylate form.
-
Integrate the peak areas to quantify the concentration of each form.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. scispace.com [scispace.com]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irinotecan and Rubitecan for the Treatment of Pancreatic Cancer
This guide provides a comprehensive comparison of irinotecan and rubitecan, two topoisomerase I inhibitors that have been investigated for the treatment of pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, experimental methodologies, and the underlying molecular pathways.
Mechanism of Action: Targeting Topoisomerase I
Both irinotecan and this compound belong to the camptothecin class of chemotherapeutic agents. Their cytotoxic effect is mediated through the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2][3][4] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. Irinotecan's active metabolite, SN-38, and this compound bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][5] This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.[6][7][8]
Caption: Mechanism of action for Topoisomerase I inhibitors.
Clinical Efficacy and Safety
Clinical trials have evaluated both irinotecan and this compound in patients with pancreatic cancer, primarily in the context of advanced or metastatic disease.
Irinotecan
Irinotecan, particularly in its liposomal formulation (nal-IRI), has demonstrated clinical benefit and is an approved treatment option.
| Trial | Treatment Arm | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events (%) |
| NAPOLI-1 (Second-line) | nal-IRI + 5-FU/LV | Metastatic pancreatic cancer progressed after gemcitabine-based therapy | 6.1 months | 3.1 months | 16% | Diarrhea (13%), Fatigue (14%), Neutropenia (27%)[9] |
| NAPOLI-3 (First-line) | NALIRIFOX (nal-IRI + oxaliplatin + 5-FU/LV) | Metastatic pancreatic adenocarcinoma, no prior chemotherapy | 11.1 months | 7.4 months | 41.8% | Diarrhea (20.3%), Neutropenia (14.1%)[10] |
| Phase II (First-line, single agent) | Irinotecan (100 mg/m²) weekly | Metastatic pancreatic cancer, no prior chemotherapy | 7.3 months | - | 27.0% | Neutropenia, Diarrhea[11] |
This compound
This compound has been evaluated in clinical trials for refractory pancreatic cancer, though it is not an FDA-approved drug.
| Trial | Treatment Arm | Patient Population | Median Overall Survival (OS) | Time to Progression | Anti-cancer Response Rate | Key Grade ≥3 Adverse Events (%) |
| Phase III | This compound | Refractory pancreatic cancer | 338 days (in responders) | 269 days (in responders) | 28% (vs 13% for best care) | Generally well tolerated[1] |
| Phase II | This compound | Refractory advanced pancreatic cancer | 3 months (overall cohort), 10 months (in responders) | - | 23% (7% partial response, 16% stable disease) | Gastrointestinal, Hematologic[12] |
| Phase III Crossover | This compound (rescue) | Progressive disease after gemcitabine and 5-FU | 184 days (crossover) vs 66 days (no crossover) | - | 40% (tumor growth control) | Myelotoxicity (34%), Gastrointestinal (14%)[13][14] |
Experimental Protocols
Irinotecan (NAPOLI-3 Trial)
-
Study Design: A randomized, multicenter, open-label, active-controlled Phase 3 trial.
-
Patient Population: 770 patients with metastatic pancreatic adenocarcinoma who had not previously received chemotherapy in the metastatic setting. Randomization was stratified by region, liver metastases, and ECOG performance status.
-
Treatment Arms:
-
NALIRIFOX: Liposomal irinotecan (50 mg/m²) intravenous infusion over 90 minutes, followed by oxaliplatin (60 mg/m²), leucovorin, and fluorouracil on days 1 and 15 of a 28-day cycle.
-
Gem+NabP: Nab-paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).[10]
This compound (Phase III Crossover Study)
-
Study Design: A Phase III randomized, multinational, open-label study.
-
Patient Population: Patients with pancreatic cancer who had progressive disease following gemcitabine treatment. Key eligibility criteria included a Karnofsky Performance Status of ≥50 and a life expectancy of ≥2 months.
-
Treatment Arms:
-
This compound: 1.5 mg/m² administered orally 5 days per week.
-
5-FU: 600 mg/m² administered intravenously once weekly.
-
Patients who progressed or experienced intolerable toxicity could cross over to the alternate treatment arm.
-
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Irinotecan - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. FDA approves irinotecan liposome for first-line treatment of metastatic pancreatic adenocarcinoma | FDA [fda.gov]
- 11. A phase II study of weekly irinotecan as first-line therapy for patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. astx.com [astx.com]
Rubitecan's Place in the Camptothecin Family: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rubitecan's efficacy against other prominent camptothecin analogs, supported by experimental data from preclinical and clinical studies.
Camptothecin and its derivatives have carved out a significant niche in cancer chemotherapy through their unique mechanism of action: the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2] This guide focuses on this compound, an oral camptothecin analog, and systematically compares its efficacy with other key members of this class, including topotecan, irinotecan, and belotecan. While direct head-to-head clinical trials across all analogs are limited, this document synthesizes available data to offer a comprehensive overview of their relative performance in various oncology settings.
Mechanism of Action: A Shared Pathway
Camptothecin analogs exert their cytotoxic effects by trapping the topoisomerase I-DNA covalent complex.[1][3][4] This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break created by topoisomerase I. During the S-phase of the cell cycle, the collision of the replication fork with this trapped complex leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.[1][3]
Comparative Efficacy: Preclinical and Clinical Data
The clinical application of camptothecin analogs has been tailored to specific cancer types, reflecting differences in their pharmacological properties and observed efficacy. The following tables summarize key efficacy data from clinical trials of this compound, topotecan, irinotecan, and belotecan.
This compound in Pancreatic Cancer
This compound has been extensively studied as an oral agent for refractory pancreatic cancer.[5][6][7]
| This compound in Pancreatic Cancer | |
| Study Phase | Phase III[5] |
| Patient Population | Refractory Pancreatic Cancer |
| Treatment | This compound vs. Best Care |
| Overall Response Rate (ORR) | 28% (including disease stabilization) |
| Disease Stabilization | - |
| Median Overall Survival (OS) | 338 days (in responders) |
| Time to Progression | 269 days (in responders) |
Topotecan in Ovarian and Small Cell Lung Cancer
Topotecan is a well-established second-line treatment for ovarian cancer and small cell lung cancer (SCLC).[8][9][10][11]
| Topotecan: Comparative Efficacy | ||
| Indication | Advanced Ovarian Cancer [8] | Recurrent Ovarian Cancer (Platinum-Sensitive) [9][10] |
| Study Phase | Phase III (vs. Paclitaxel) | Phase II |
| Overall Response Rate (ORR) | 23% | 33% |
| Median Duration of Response | 32 weeks | 11.2 months |
| Median Time to Progression | 23 weeks | 9.6 months |
Irinotecan in Colorectal Cancer
Irinotecan, often in combination with other agents, is a cornerstone of treatment for metastatic colorectal cancer.[12][13][14][15]
| Irinotecan in Colorectal Cancer | |
| Patient Population | 5-FU Refractory |
| Treatment Setting | Second-line |
| Overall Response Rate (ORR) | 13% - 27%[12] |
| Median Survival | - |
Belotecan in Small Cell Lung Cancer
Belotecan has shown promise in the treatment of relapsed SCLC, with studies comparing it to topotecan.[16][17][18][19]
| Belotecan vs. Topotecan in Relapsed SCLC | |
| Study | Phase IIb Randomized[17][18][19] |
| Parameter | Belotecan |
| Overall Response Rate (ORR) | 33% |
| Disease Control Rate (DCR) | 85% |
| Median Overall Survival (OS) | 13.2 months |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for the clinical evaluation of these agents.
This compound Phase II Trial in Pancreatic Cancer
-
Objective: To assess the safety and efficacy of this compound in patients with locally advanced or metastatic pancreatic cancer refractory to conventional chemotherapy.[6]
-
Patient Cohort: 58 patients with relapsed or advanced pancreatic cancer after at least one prior chemotherapy regimen.[6]
-
Treatment Regimen: this compound administered orally at a dose of 1.5 mg/m² on five consecutive days per week, followed by a two-day break, for eight consecutive weeks.[6]
-
Primary Endpoint: Response rate.[6]
-
Secondary Endpoints: Time to progression, overall survival, and clinical benefit response.[6]
Belotecan vs. Topotecan Phase IIb Trial in SCLC
-
Objective: To compare the efficacy and safety of belotecan and topotecan for sensitive-relapsed SCLC.[17][18]
-
Patient Cohort: 164 patients with SCLC progressing after platinum-based chemotherapy.[17]
-
Randomization: Patients were randomized 1:1.[17]
-
Treatment Arms:
-
Primary Endpoint: Objective Response Rate (ORR).[18]
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[18]
Concluding Remarks
This compound demonstrates notable anti-cancer activity, particularly in the challenging setting of refractory pancreatic cancer.[5] While direct comparative data against other camptothecin analogs in the same indication is scarce, the available evidence suggests that each analog has found a clinical niche based on its efficacy and safety profile in specific malignancies. Belotecan has shown a promising survival advantage over topotecan in relapsed SCLC, while irinotecan and topotecan remain standard-of-care in colorectal and ovarian cancers, respectively.[8][12][17][18] The oral administration of this compound offers a potential advantage in terms of patient convenience and the ability to explore prolonged dosing schedules.[20] Future research, including head-to-head trials and studies exploring novel combinations, will be crucial to fully delineate the optimal therapeutic positioning of this compound and other camptothecin analogs in the evolving landscape of cancer treatment.
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. Efficacy and safety of topotecan in the treatment of advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Efficacy and toxicity of irinotecan in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Weekly irinotecan in patients with metastatic colorectal cancer failing 5-fluorouracil-based chemotherapy: efficacy and prognostic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy of irinotecan supplementation for colorectal cancer: A meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and toxicity of belotecan for relapsed or refractory small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Rubitecan and Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Rubitecan, an oral topoisomerase I inhibitor, with other chemotherapeutic agents. The information is supported by experimental data from preclinical studies to aid in understanding the efficacy and potential limitations of this compound in the context of acquired drug resistance.
Overview of this compound and Resistance Mechanisms
This compound (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin that exerts its anticancer effects by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[1] Like other drugs in its class, the development of resistance to this compound can occur through various mechanisms, which may also confer cross-resistance to other chemotherapeutic agents.
The primary mechanisms of resistance to topoisomerase I inhibitors include:
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a modified enzyme that no longer effectively binds the drug, or the cell may downregulate the expression of the enzyme.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound and other chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy.
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to more efficiently mend the DNA breaks induced by this compound, thereby mitigating its cytotoxic effects.
-
Alterations in Apoptotic Pathways: Changes in the signaling pathways that control programmed cell death can make cancer cells less susceptible to the apoptosis-inducing effects of this compound.
Comparative In Vitro Cytotoxicity of Topoisomerase I Inhibitors
| Drug | Cell Line | IC50 (nM) |
| 9-Aminocamptothecin (9-AC) | HT-29 (Colon Carcinoma) | 19 |
| SN-38 (Active metabolite of Irinotecan) | HT-29 (Colon Carcinoma) | 8.8 |
| Topotecan | HT-29 (Colon Carcinoma) | 33 |
| Camptothecin | HT-29 (Colon Carcinoma) | 10 |
Data sourced from a comparative study on the pharmacology of camptothecin derivatives.
Cross-Resistance Profiles: Experimental Evidence
Studies on acquired resistance to other chemotherapeutic agents have demonstrated cross-resistance to topoisomerase I inhibitors, including the active metabolite of this compound.
Mitoxantrone-Resistant Breast Cancer Model
In a mitoxantrone-resistant human breast cancer cell line, MCF7/MX, significant cross-resistance was observed for several camptothecin analogues. This resistance was associated with a defect in drug accumulation, suggesting an efflux-mediated mechanism.
| Drug | Cell Line | Fold Resistance |
| 9-Aminocamptothecin | MCF7/MX | 120-fold |
| Topotecan | MCF7/MX | 180-fold |
| SN-38 | MCF7/MX | 101-fold |
| CPT-11 (Irinotecan) | MCF7/MX | 56-fold |
| Camptothecin | MCF7/MX | 3.2-fold |
Data from a study on a mitoxantrone-resistant human breast carcinoma cell line.[3]
DX-8951f-Resistant Ovarian Cancer Model
A human ovarian cancer cell line (A2780) made resistant to DX-8951f (exatecan mesylate), another camptothecin derivative, exhibited a cross-resistance pattern characteristic of BCRP/ABCG2 overexpression.
| Drug | Cell Line | Fold Resistance |
| DX-8951f | 2780DX8 | 9.3-fold |
| Topotecan | 2780DX8 | 34-fold |
| SN-38 | 2780DX8 | 47-fold |
| Mitoxantrone | 2780DX8 | 59-fold |
Data from a study on the induction of BCRP by a camptothecin derivative.[4]
These findings suggest that tumors that have developed resistance to agents like mitoxantrone or other camptothecins through the upregulation of specific ABC transporters are likely to exhibit cross-resistance to this compound.
Signaling Pathways and Experimental Workflows
Topoisomerase I Inhibition and Apoptosis Induction
The following diagram illustrates the general mechanism of action for this compound and other topoisomerase I inhibitors, leading to apoptosis.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance to camptothecin analogues in a mitoxantrone-resistant human breast carcinoma cell line is not due to DNA topoisomerase I alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Intravenous Camptothecins in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic, efficacy, and safety profiles of oral and intravenous camptothecin formulations, supported by experimental data and detailed methodologies.
Camptothecins, a class of potent anti-cancer agents, have been a cornerstone in the treatment of various malignancies, including colorectal, ovarian, and lung cancers.[1][2][3] Their primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription, leading to DNA damage and subsequent cancer cell death.[4][5][6][][8] Traditionally administered intravenously, recent advancements have focused on developing oral formulations to improve patient convenience and potentially offer a more sustained drug exposure. This guide provides a detailed comparative analysis of oral versus intravenous camptothecins, focusing on their pharmacological profiles, therapeutic efficacy, and safety, supported by experimental evidence.
Pharmacokinetic Profile: A Tale of Two Routes
The route of administration significantly impacts the pharmacokinetic properties of camptothecins, influencing their absorption, distribution, metabolism, and excretion. While intravenous administration ensures 100% bioavailability, oral formulations face challenges such as poor aqueous solubility, instability of the active lactone ring at physiological pH, and first-pass metabolism.[1][9][10][11]
Innovations in drug delivery, such as the use of nanoparticles and cyclodextrins, aim to overcome these hurdles and enhance the oral bioavailability of camptothecins.[1][10][12][13][14] These formulation strategies are designed to protect the drug from degradation in the gastrointestinal tract and improve its absorption into the bloodstream.
Below is a summary of key pharmacokinetic parameters for various camptothecin derivatives administered orally and intravenously.
| Camptothecin Derivative | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| 9-Aminocamptothecin (9-AC) | Oral | 1.5 mg/m² | - | 1.2 | - | - | 48.6 ± 17.6 | [15][16] |
| Intravenous | 1.0 mg/m² | - | - | - | - | 100 | [15][16] | |
| 9-Nitrocamptothecin (9-NC) | Oral (rats) | 6 mg/kg | - | - | 0.25 | 0.8 | - | [2] |
| Intravenous (rats) | 6 mg/kg | - | - | 1.2 | 0.5 | 100 | [2] | |
| Topotecan | Oral (mice) | 10 mg/kg | - | - | - | - | - | [2] |
| Intravenous (mice) | - | - | - | - | - | 100 | [2] | |
| Oral (rats) | 4 mg/kg | 42.62 (lactone) | 1.60 (lactone) | 537.87 (total) | - | 20-25 (approx.) | [17] | |
| Intravenous (rats) | 4 mg/kg | 1167.54 (lactone) | - | 2530.59 (total) | - | 100 | [17] | |
| Irinotecan (CPT-11) | Oral | - | - | - | - | 7 (day 1), 12 (day 5) | - | [2] |
| Karenitecin | Oral (mice) | - | - | - | - | - | 51 | [18] |
Efficacy: Balancing Convenience and Potency
Clinical and preclinical studies have demonstrated that oral camptothecins can achieve comparable efficacy to their intravenous counterparts in certain cancer types. The choice between oral and intravenous administration often depends on the specific tumor, the patient's condition, and the treatment regimen.
A notable phase II study in patients with chemosensitive small-cell lung cancer (SCLC) directly compared oral and intravenous topotecan. The results showed similar response rates, with 23% for the oral arm and 15% for the intravenous arm. The median survival was 32 weeks for oral topotecan and 25 weeks for intravenous topotecan, suggesting that the oral formulation is a viable and effective treatment option.[19]
In murine tumor models, orally administered topotecan demonstrated efficacy comparable to parenteral treatment in four out of five tested models, including L1210 leukemia, B16 melanoma, and Lewis lung carcinoma.[20] Studies in mice with NCI-H460 lung tumor xenografts showed 98% tumor growth inhibition with oral topotecan, compared to 93% with intravenous administration, and with no observed toxicity for the oral route.[2]
| Camptothecin Derivative | Cancer Model | Oral Efficacy | Intravenous Efficacy | Reference |
| Topotecan | Small-Cell Lung Cancer (SCLC) | 23% Response Rate, 32 weeks Median Survival | 15% Response Rate, 25 weeks Median Survival | [19] |
| Topotecan | NCI-H460 Lung Tumor Xenografts (mice) | 98% Tumor Growth Inhibition | 93% Tumor Growth Inhibition | [2] |
| Topotecan | Lewis Lung Carcinoma (mice, s.c. implant) | 90% Tumor Growth Inhibition | 90% Tumor Growth Inhibition | [2] |
Toxicity Profile: A Shift in Adverse Events
The toxicity profiles of oral and intravenous camptothecins can differ, primarily due to variations in drug exposure patterns. While intravenous administration leads to high peak plasma concentrations, oral dosing often results in more prolonged, lower-level exposure.
In the comparative study of oral versus intravenous topotecan for SCLC, a significant difference in hematological toxicity was observed. Grade 4 neutropenia occurred in 35.3% of patients receiving oral topotecan, compared to 67.3% in the intravenous arm.[19] This suggests that the oral formulation may offer a more favorable safety profile in terms of myelosuppression. Non-hematological toxicities such as nausea and vomiting were reported in both groups.[19]
However, prolonged oral administration schedules can sometimes lead to different dose-limiting toxicities. For instance, in a phase I study of oral topotecan, a twice-daily 21-day schedule resulted in uncontrollable diarrhea as the dose-limiting toxicity, whereas myelosuppression was dose-limiting for the 5-day schedules.[21]
| Camptothecin Derivative | Administration Route | Grade 4 Neutropenia | Nausea | Vomiting | Diarrhea (Dose-Limiting) | Reference |
| Topotecan (for SCLC) | Oral | 35.3% | 26.9% | 36.5% | - | [19] |
| Intravenous | 67.3% | 40.7% | 31.5% | - | [19] | |
| Topotecan (Phase I) | Oral (b.i.d. x 21 days) | - | - | - | Yes | [21] |
Signaling Pathway and Experimental Workflow
The anticancer activity of camptothecins is initiated by their interaction with the topoisomerase I-DNA complex. This interaction stabilizes the complex, preventing the re-ligation of the DNA strand and leading to single-strand breaks.[6][] During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes converts the single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[5][6]
Caption: Camptothecin's mechanism of action leading to apoptosis.
A typical experimental workflow to compare oral and intravenous camptothecin formulations in a preclinical setting involves several key steps, from formulation preparation to in vivo efficacy studies.
Caption: Workflow for comparing oral and IV camptothecins.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the camptothecin formulation that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-8, PC-3) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[22]
-
Drug Treatment: The cells are then treated with various concentrations of the oral and intravenous camptothecin formulations. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the drug concentration versus cell viability.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of oral versus intravenous camptothecin formulations in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT-8) are injected subcutaneously into the flank of the mice.[22]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to different treatment groups: vehicle control, oral camptothecin, and intravenous camptothecin. The drugs are administered according to a predetermined schedule (e.g., daily for 5 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Toxicity Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate is calculated for each treatment group compared to the control group.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion of oral and intravenous camptothecins.
Methodology:
-
Animal Model: Rats or mice are typically used.
-
Drug Administration: A single dose of the camptothecin formulation is administered either orally or intravenously.
-
Blood Sampling: Blood samples are collected at various time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Extraction: The camptothecin and its metabolites are extracted from the plasma using an appropriate solvent.
-
Quantification: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated from the plasma concentration-time data.[15][16][17]
Conclusion
The development of oral camptothecin formulations represents a significant advancement in cancer therapy, offering the potential for improved patient convenience and a more favorable safety profile. While intravenous administration remains a critical modality, particularly for achieving rapid and high drug concentrations, oral therapies provide a valuable alternative for long-term treatment and maintenance schedules. The choice between oral and intravenous camptothecins should be guided by a comprehensive evaluation of their respective pharmacokinetic, efficacy, and toxicity profiles in the context of the specific cancer type and individual patient characteristics. Continued research into novel oral drug delivery technologies will be crucial for further enhancing the therapeutic potential of this important class of anticancer agents.
References
- 1. Formulation development, stability and anticancer efficacy of core-shell cyclodextrin nanocapsules for oral chemotherapy with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothecin - Wikipedia [en.wikipedia.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of orally administered camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review [mdpi.com]
- 15. Pharmacokinetics and bioavailability of oral 9-aminocamptothecin capsules in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Phase ii comparator study of oral versus intravenous topotecan in patients with chemosensitive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative activity of oral and parenteral topotecan in murine tumor models: efficacy of oral topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. In vitro and in vivo evaluation of camptothecin nanosuspension: a novel formulation with high antitumor efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Nitrocamptothecin vs. 9-Aminocamptothecin: A Comparative Analysis of Antitumor Activity
A detailed guide for researchers and drug development professionals on the preclinical and clinical activity of two key camptothecin analogs.
This guide provides a comprehensive comparison of 9-Nitrocamptothecin (9-NC) and its active metabolite, 9-Aminocamptothecin (9-AC). Both are potent inhibitors of topoisomerase I, a critical enzyme in DNA replication and transcription, and have been investigated as anticancer agents. 9-Nitrocamptothecin acts as a prodrug, undergoing in vivo conversion to the more active 9-Aminocamptothecin. This comparison summarizes their cytotoxic activity, mechanism of action, and relevant experimental protocols to inform further research and development.
Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of 9-Nitrocamptothecin and 9-Aminocamptothecin against various human cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity of 9-Nitrocamptothecin (9-NC)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
| A121 | Ovarian Cancer | 4 | Not Specified | [1] |
| H460 | Lung Cancer | 2 | Not Specified | [1] |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | Not Specified | [1] |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | Not Specified | [1] |
Table 2: In Vitro Activity of 9-Aminocamptothecin (9-AC)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
| PC-3 | Prostate Cancer | 34.1 | 96 h | [2] |
| PC-3M | Prostate Cancer | 10 | 96 h | [2] |
| DU145 | Prostate Cancer | 6.5 | 96 h | [2] |
| LNCaP | Prostate Cancer | 8.9 | 96 h | [2] |
| HT-29 | Colon Cancer | 126.51 | 4 h | [3] |
| MGH-U1 | Bladder Cancer | 23.28 | 4 h | [3] |
| MCF-7 | Breast Cancer | 33.51 | 4 h | [3] |
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
Both 9-NC and 9-AC exert their cytotoxic effects by inhibiting DNA topoisomerase I.[4] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, which in turn causes DNA single-strand breaks to become double-strand breaks during DNA replication.[5] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis, primarily through the mitochondrial pathway.[4]
dot digraph "Topoisomerase_I_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="b", label="Mechanism of Topoisomerase I Inhibition", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Camptothecin_Analog" [label="9-NC or 9-AC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase_I" [label="Topoisomerase I", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA" [label="Supercoiled DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cleavage_Complex" [label="Topoisomerase I-DNA\nCleavage Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Replication_Fork" [label="DNA Replication Fork"]; "DSB" [label="Double-Strand Breaks"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(S/G2 phase)"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Camptothecin_Analog" -> "Cleavage_Complex" [label="Stabilizes"]; "Topoisomerase_I" -> "Cleavage_Complex"; "DNA" -> "Cleavage_Complex"; "Cleavage_Complex" -> "Replication_Fork" [label="Collision"]; "Replication_Fork" -> "DSB"; "DSB" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Apoptosis"; } dot Figure 1: General mechanism of Topoisomerase I inhibition by camptothecin analogs.
dot digraph "Apoptosis_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="b", label="Camptothecin-Induced Apoptosis Pathway", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"DNA_Damage" [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p53" [label="p53 Activation"]; "Bcl2_Family" [label="Bcl-2 Family Modulation\n(Bax up, Bcl-2 down)"]; "Mitochondrion" [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cytochrome_c" [label="Cytochrome c Release"]; "Apaf1" [label="Apaf-1"]; "Caspase9" [label="Caspase-9 Activation"]; "Caspase3" [label="Caspase-3 Activation"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DNA_Damage" -> "p53"; "p53" -> "Bcl2_Family"; "Bcl2_Family" -> "Mitochondrion"; "Mitochondrion" -> "Cytochrome_c"; "Cytochrome_c" -> "Apaf1"; "Apaf1" -> "Caspase9"; "Caspase9" -> "Caspase3"; "Caspase3" -> "Apoptosis"; } dot Figure 2: Simplified signaling pathway of apoptosis induced by camptothecins.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
9-NC or 9-AC stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 9-NC or 9-AC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase I DNA Cleavage Assay
This assay determines the ability of the compounds to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Recombinant human topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
9-NC or 9-AC stock solutions
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing 1x topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the desired concentration of 9-NC or 9-AC.
-
Add purified topoisomerase I enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualize the DNA bands under UV light. An increase in the nicked or linear form of the DNA indicates topoisomerase I inhibition.[6]
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 9-NC or 9-AC for the desired time.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[7]
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="b", label="General Experimental Workflow for Compound Evaluation", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Cell_Culture" [label="Cancer Cell Lines"]; "Treatment" [label="Treatment with\n9-NC or 9-AC"]; "Cytotoxicity" [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase" [label="Topoisomerase I\nCleavage Assay", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis_Analysis" [label="Apoptosis Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(IC50, Protein Expression)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity"; "Treatment" -> "Topoisomerase"; "Treatment" -> "Apoptosis_Analysis"; "Cytotoxicity" -> "Data_Analysis"; "Topoisomerase" -> "Data_Analysis"; "Apoptosis_Analysis" -> "Data_Analysis"; } dot Figure 3: A generalized workflow for evaluating the in vitro activity of 9-NC and 9-AC.
Conclusion
Both 9-Nitrocamptothecin and 9-Aminocamptothecin are potent topoisomerase I inhibitors with significant antitumor activity. 9-NC serves as a prodrug that is metabolized to the active 9-AC. The provided data and protocols offer a foundation for researchers to further investigate and compare the efficacy of these compounds in various cancer models. Future studies should aim for direct comparative analyses under standardized conditions to elucidate the nuanced differences in their therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Efficacy of Rubitecan in Gemcitabine-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rubitecan (9-nitrocamptothecin), an orally available topoisomerase I inhibitor, has shown potential in treating cancers that have developed resistance to the standard-of-care nucleoside analog, gemcitabine. This guide provides a comparative overview of this compound's efficacy, drawing from available clinical data in gemcitabine-refractory settings, as direct preclinical in vivo comparisons in well-defined gemcitabine-resistant animal models are not extensively reported in publicly available literature. While head-to-head preclinical data is lacking, clinical studies in patients with gemcitabine-refractory pancreatic cancer suggest that this compound may offer a therapeutic option for this patient population.
This guide also outlines the mechanistic rationale for using a topoisomerase I inhibitor in the context of gemcitabine resistance and provides a conceptual framework for the preclinical evaluation of such agents.
Mechanism of Action and Rationale for Use in Gemcitabine Resistance
This compound: As a camptothecin analog, this compound's cytotoxic activity stems from its inhibition of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to double-strand breaks and subsequent apoptosis.
Gemcitabine: Gemcitabine is a prodrug that, once intracellularly phosphorylated to its active diphosphate and triphosphate forms, inhibits DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA and inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
Gemcitabine Resistance Mechanisms: Resistance to gemcitabine is a significant clinical challenge and can arise from various mechanisms, including:
-
Reduced intracellular drug concentration: Decreased expression or activity of nucleoside transporters (e.g., hENT1) that bring gemcitabine into the cell.
-
Impaired activation: Deficiency in the enzyme deoxycytidine kinase (dCK), which is required for the initial phosphorylation and activation of gemcitabine.
-
Increased inactivation: Elevated levels of cytidine deaminase, which converts gemcitabine to its inactive metabolite.
-
Alterations in drug targets: Increased expression of the M1 subunit of ribonucleotide reductase (RRM1).
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members).
The distinct mechanism of action of this compound, which does not rely on the same uptake and metabolic activation pathways as gemcitabine, provides a strong rationale for its use in gemcitabine-resistant tumors.
Clinical Efficacy of this compound in Gemcitabine-Refractory Pancreatic Cancer
| Clinical Trial Phase | Patient Population | This compound Dosage and Schedule | Key Efficacy Outcomes | Citation |
| Phase II | 58 patients with advanced pancreatic cancer who had failed at least one prior chemotherapy regimen. | 1.5 mg/m² orally, 5 consecutive days per week for 8 weeks. | - Partial Response (PR): 7% - Stable Disease (SD): 16% - Overall Response + SD: 23% - Median survival for responders: 10 months vs. 3 months for the overall cohort. | [1] |
| Phase III | 409 patients with refractory pancreatic cancer (over 90% resistant to prior chemotherapy). | 1.5 mg/m² orally, 5 consecutive days each week. | - Compared to "Best Choice" (BC) of therapy, this compound showed a significant advantage in progression-free survival (58 days vs. 48 days). - A higher response rate was observed with this compound (11% vs. <1% for BC). - Tumor growth control (CR+PR+SD) was more than double in the this compound arm (28% vs. 13%). | [2] |
Note: These clinical data suggest that this compound has modest but meaningful activity in a heavily pretreated, gemcitabine-refractory patient population.
Conceptual Experimental Protocol for In Vivo Efficacy Evaluation
The following outlines a general experimental workflow for assessing the in vivo efficacy of a compound like this compound in a gemcitabine-resistant cancer model.
1. Development of a Gemcitabine-Resistant Model:
-
Cell Line-Derived Xenograft (CDX): A human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2) is cultured in vitro and continuously exposed to increasing concentrations of gemcitabine to select for a resistant population. The resistance of the resulting cell line should be confirmed by IC50 assays. These resistant cells are then implanted into immunocompromised mice (e.g., nude or SCID mice) to generate tumors.
-
Patient-Derived Xenograft (PDX): Tumor tissue from a pancreatic cancer patient who has relapsed on gemcitabine therapy is directly implanted into immunocompromised mice. The resistance of the PDX model is confirmed by treating a cohort of tumor-bearing mice with gemcitabine and observing a lack of tumor response.
2. In Vivo Efficacy Study Design:
-
Animal Model: Athymic nude mice or SCID mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of gemcitabine-resistant cancer cells or implantation of a PDX tumor fragment into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., oral gavage with the drug vehicle)
-
Gemcitabine (to confirm resistance)
-
This compound
-
Alternative Topoisomerase I Inhibitor (e.g., Irinotecan or its active metabolite SN-38)
-
Combination Therapy (e.g., this compound + another agent)
-
-
Drug Administration:
-
This compound: Administered orally, daily or on a 5-day on/2-day off schedule, at a predetermined dose based on maximum tolerated dose (MTD) studies (e.g., 1 mg/kg/day).
-
Gemcitabine: Administered intraperitoneally or intravenously at a standard therapeutic dose.
-
Other agents: Administered according to established protocols.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary:
-
Tumor regression.
-
Time to tumor progression.
-
Overall survival.
-
Body weight of the animals (as a measure of toxicity).
-
-
-
Data Analysis: Statistical analysis of differences in tumor volume and survival between treatment groups.
Visualizations
Signaling Pathway: Mechanism of Action of this compound and Gemcitabine
Caption: Mechanisms of action of this compound and Gemcitabine.
Experimental Workflow
Caption: Conceptual workflow for in vivo efficacy studies.
Conclusion
While direct preclinical in vivo comparative data for this compound in gemcitabine-resistant models is scarce in the public domain, the available clinical evidence in gemcitabine-refractory pancreatic cancer patients suggests that this compound holds promise as a therapeutic option. Its distinct mechanism of action, targeting topoisomerase I, provides a sound biological rationale for its use in tumors that have developed resistance to nucleoside analogs like gemcitabine. Further preclinical studies in well-characterized gemcitabine-resistant models are warranted to fully elucidate the comparative efficacy of this compound and to identify potential synergistic combinations.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Rubitecan
For researchers, scientists, and drug development professionals handling Rubitecan, a potent cytotoxic agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols minimizes the risk of exposure to this hazardous compound and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated waste materials.
This compound is a DNA topoisomerase I inhibitor, and its cytotoxic nature necessitates careful handling and disposal.[1][2][3][4] By their very nature, cytotoxic drugs are deemed hazardous, and any materials that come into contact with them must be treated as cytotoxic waste.[5] The primary methods for cytotoxic waste disposal are incineration or chemical neutralization, with incineration being the most common and recommended method.[5]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to have a designated and properly labeled cytotoxic waste disposal area. All personnel handling this compound must be trained in the safe handling of cytotoxic drugs and be equipped with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.[6]
-
Gown: A disposable, impermeable gown should be worn.[7]
-
Eye Protection: Safety goggles or a face shield must be used.[7]
-
Respiratory Protection: A respirator (e.g., N95 or higher) may be necessary depending on the manipulation of the compound and institutional guidelines.[8]
All PPE worn while handling this compound is considered contaminated and must be disposed of as cytotoxic waste.[5][7]
This compound Waste Segregation and Disposal Plan
Proper segregation of waste is the first and most critical step in the disposal process.[5] Different types of waste require specific containers and disposal pathways. All containers must be clearly labeled with the universal cytotoxic symbol.
Table 1: this compound Waste Disposal Guide
| Waste Type | Disposal Container | Disposal Method |
| Unused or Expired this compound | Black "Bulk" hazardous chemical waste container.[9] | Incineration |
| Empty Vials, Ampules, and Packaging | Yellow "Trace" cytotoxic waste container or a red cytotoxic sharps container if sharp.[5][9][10] | Incineration |
| Contaminated Sharps (Needles, Syringes, Pipettes) | Yellow or red, puncture-proof, and leak-proof sharps container specifically labeled for cytotoxic waste.[6][7][10] | Incineration |
| Contaminated PPE (Gloves, Gowns, etc.) | Yellow or red cytotoxic waste bag or container.[5][7][10] | Incineration |
| Contaminated Labware (Tubes, Flasks) | Yellow or red cytotoxic waste container.[10] | Incineration |
| Spill Cleanup Materials | Double-bagged in yellow or red cytotoxic waste bags and placed in a rigid, leak-proof cytotoxic waste container.[6] | Incineration |
Step-by-Step Disposal Procedures
-
Preparation: Before handling this compound, ensure all necessary, properly labeled cytotoxic waste containers are readily accessible in the work area.
-
Segregation at the Source: Immediately dispose of any this compound-contaminated item into the appropriate waste container as outlined in Table 1. Do not mix cytotoxic waste with general or other hazardous waste streams.[5][9]
-
Handling Unused this compound:
-
Any bulk quantities of unused or expired this compound must be disposed of as hazardous chemical waste.[9]
-
Place the original container into a larger, sealable container and label it clearly as "Hazardous Waste: this compound."
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures for bulk chemical waste pickup.
-
-
Disposing of Contaminated Sharps:
-
Managing Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and plasticware, must be placed in a yellow or red cytotoxic waste bag or container.[5][7][10]
-
For liquid waste, if permitted by institutional policy, small amounts may be absorbed onto an inert material before being placed in the cytotoxic waste container. Direct disposal of hazardous pharmaceutical waste into sinks or drains is prohibited.[11]
-
-
Container Sealing and Removal:
-
Once a waste container is full (typically three-quarters), securely seal it.
-
Wipe the exterior of the container with a suitable decontaminating agent.
-
Store the sealed containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area, minimizing exposure.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: Cover liquid spills with absorbent pads; for powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.[6]
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Reporting: Report the spill to your institution's EHS department in accordance with their policies.
Disclaimer: The information provided is a general guide for the proper disposal of this compound. It is essential to consult and adhere to all local, state, and federal regulations, as well as your institution's specific safety and disposal protocols.[12] Always refer to the Safety Data Sheet (SDS) for this compound for detailed hazard information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 91421-42-0 [chemicalbook.com]
- 3. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. web.uri.edu [web.uri.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
